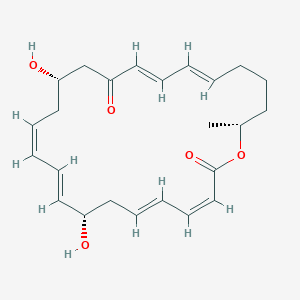

Macrolactin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Macrolactin E, also known as this compound, is a useful research compound. Its molecular formula is C24H32O5 and its molecular weight is 400.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

1. Antibacterial Properties

Macrolactin E exhibits significant antibacterial activity against a variety of pathogens. Studies indicate that it is particularly effective against resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The minimal inhibitory concentrations (MICs) for these bacteria range from 0.25 to 12 μg/mL, demonstrating its potency in combating infections caused by resistant bacterial strains .

2. Antifungal Activity

Research has shown that this compound also possesses antifungal properties. It has been effective against pathogenic fungi such as Pestalotiopsis theae and Colletotrichum gloeosporioides, which are known to affect crops like tea plants . This suggests its potential application in agricultural settings for biocontrol of fungal diseases.

3. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory effects, particularly in models simulating inflammatory conditions. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and interleukin-6 in lipopolysaccharide-stimulated macrophages . This property positions this compound as a candidate for therapeutic interventions in inflammatory diseases.

4. Antitumor Potential

Preclinical studies have suggested that this compound may exhibit antitumor properties. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent . Further investigations are necessary to elucidate the mechanisms behind its antitumor activity.

Case Study 1: Antibacterial Activity Against Resistant Strains

In a study published in Marine Drugs, this compound was tested against various resistant bacterial strains. The results indicated that it had a significant inhibitory effect on Staphylococcus aureus and Enterococcus faecalis, with MIC values of 3 μg/mL and 12 μg/mL respectively . This study highlights the potential of this compound as an alternative treatment option for infections caused by antibiotic-resistant bacteria.

Case Study 2: Anti-inflammatory Effects in Macrophages

A study focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce the expression of inducible nitric oxide synthase and pro-inflammatory cytokines in RAW 264.7 macrophages stimulated with lipopolysaccharide . These findings suggest that this compound could be developed into a therapeutic agent for managing inflammatory diseases.

Data Tables

Analyse Des Réactions Chimiques

Stille Cross-Coupling for Macrocyclization

The cornerstone of macrolactin E synthesis involves palladium-catalyzed Stille cross-coupling to construct isolated dienes and achieve macrocyclization. Key steps include:

-

Convergent fragment assembly : Two advanced intermediates (vinyl stannane and vinyl iodide) are coupled under Stille conditions to form the 24-membered macrolide core .

-

Stereochemical control : The reaction preserves E-geometry at coupling sites due to ligand-controlled stereospecificity (e.g., use of P(2-furyl)₃ ligands) .

Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd₂(dba)₃·CHCl₃ (5 mol%) |

| Ligand | Triphenylarsine (20 mol%) |

| Solvent | DMF/Toluene (1:1) |

| Temperature | 80°C, 12–24 hours |

| Yield | 65–72% for macrocyclization step |

Stereoselective Diene Installation

This compound’s three isolated dienes are installed via iterative cross-coupling:

-

Zweifel olefination : Used to prepare (E,E)-diene fragments with >95% stereofidelity .

-

Negishi coupling : For fragment union prior to final macrocyclization, achieving 85% yield with ZnCl₂ activation .

Late-Stage Functionalization

Post-macrocyclization modifications include:

-

Sharpless asymmetric dihydroxylation : Introduces vicinal diols with >90% enantiomeric excess (ee) using AD-mix-β .

-

Protection/deprotection strategies : Methoxymethyl (MOM) ethers and tert-butyldimethylsilyl (TBS) groups ensure chemoselectivity during polyketide chain elongation .

Challenges and Isomerization

-

Double-bond migration : During Heck coupling steps, unintended isomerization from Z- to E-configured alkenes was observed, requiring careful optimization of palladium catalysts (e.g., Pd(OAc)₂ with P(o-tol)₃) .

-

Acid sensitivity : The macrolactone core undergoes ring-opening under strongly acidic conditions, necessitating pH-controlled workups (pH 6.5–7.5) .

Biological Derivatization Insights

While not directly part of this compound’s synthesis, studies on related analogs reveal:

-

Malonylation/succinylation : 7-OH acylation (e.g., with malonyl-CoA) enhances solubility but reduces antiviral activity by 40–60% compared to the parent compound .

Key Synthetic Intermediates

This synthesis strategy confirmed this compound’s absolute configuration (7R,15S,19R) and enabled gram-scale production for biological studies . Recent advances in asymmetric catalysis (e.g., Shiina macrolactonization) promise further efficiency gains, though this compound’s inherent stereochemical complexity remains a benchmark for methodology development .

Propriétés

Formule moléculaire |

C24H32O5 |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

(3Z,5E,8S,9E,11Z,14S,17E,19E,24R)-8,14-dihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaene-2,16-dione |

InChI |

InChI=1S/C24H32O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-21,23,25,27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,23+/m1/s1 |

Clé InChI |

SFYNFGJVYUKJLQ-OREVBMFVSA-N |

SMILES isomérique |

C[C@@H]1CCC/C=C/C=C/C(=O)C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O |

SMILES canonique |

CC1CCCC=CC=CC(=O)CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O |

Synonymes |

macrolactin E |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.